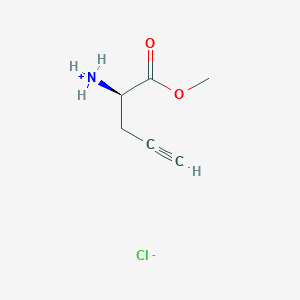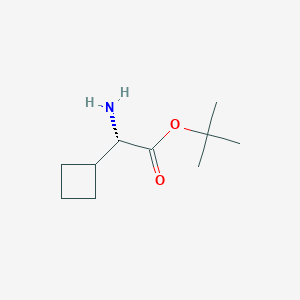
(+-)-3-Phenyl-1,2-propanediamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-3-Phenyl-1,2-propanediamine dihydrochloride is a chiral diamine compound that has significant applications in various fields of chemistry and biology. This compound is known for its ability to form stable complexes with metals and its utility in asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3-Phenyl-1,2-propanediamine dihydrochloride typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 3-Phenyl-1,2-propanedinitrobenzene using a palladium catalyst under hydrogen gas. The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (±)-3-Phenyl-1,2-propanediamine dihydrochloride may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
化学反应分析
Types of Reactions
(±)-3-Phenyl-1,2-propanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted diamines, depending on the specific reaction conditions and reagents used.
科学研究应用
(±)-3-Phenyl-1,2-propanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and as a building block for the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism by which (±)-3-Phenyl-1,2-propanediamine dihydrochloride exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation of chiral products. The compound’s molecular targets include metal ions such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
相似化合物的比较
Similar Compounds
Ethylenediamine: A simpler diamine with similar coordination properties but lacking the phenyl group.
N-(1-Naphthyl)ethylenediamine: Similar in structure but with a naphthyl group instead of a phenyl group.
o-Phenylenediamine: An aromatic diamine with different reactivity due to the ortho position of the amino groups.
Uniqueness
(±)-3-Phenyl-1,2-propanediamine dihydrochloride is unique due to its chiral nature and the presence of the phenyl group, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in asymmetric synthesis and as a chiral ligand in catalytic processes.
属性
IUPAC Name |
3-phenylpropane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c10-7-9(11)6-8-4-2-1-3-5-8;;/h1-5,9H,6-7,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZDMLLPTPDQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














